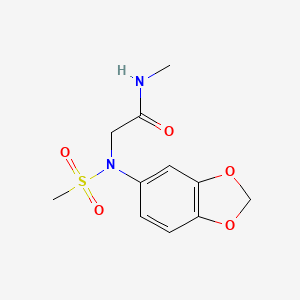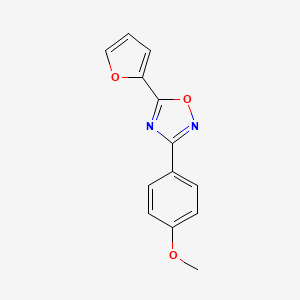
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (FMOX) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOX is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms. The unique structure of FMOX makes it an attractive candidate for many research applications.
Mecanismo De Acción
The mechanism of action of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exerts its biological effects through the inhibition of various enzymes and receptors. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its unique structure, which makes it an attractive candidate for various research applications. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many future directions for research involving 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is the development of novel materials based on 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various materials, including polymers and nanoparticles. Another potential direction is the investigation of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole as a fluorescent probe for the detection of various analytes. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit fluorescence properties, which makes it an attractive candidate for sensing applications. In addition, further studies are needed to understand the mechanism of action of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction between 4-methoxyphenylhydrazine and furfural, followed by cyclization with triethyl orthoformate. Other methods include the reaction between 4-methoxybenzohydrazide and furfural, followed by cyclization with acetic anhydride and phosphorus pentoxide.
Aplicaciones Científicas De Investigación
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of various analytes.
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-16-10-6-4-9(5-7-10)12-14-13(18-15-12)11-3-2-8-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVXQYXVVJGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
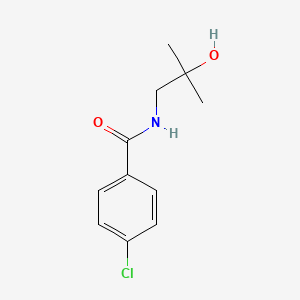
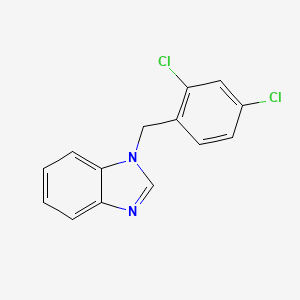
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)


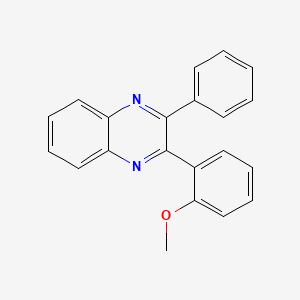
![N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)

![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)
